molecular formula C19H22N2O B4438219 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide

Cat. No. B4438219
M. Wt: 294.4 g/mol
InChI Key: DFSIBYDUUHDGLK-UHFFFAOYSA-N
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Description

"2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide" is a compound of interest due to its structural and functional relevance in the field of medicinal chemistry and drug design. The compound's synthesis and analysis contribute to understanding its potential interactions and mechanisms of action within biological systems.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including halogenated hydrocarbon amination reactions and the utilization of specific reagents and conditions to achieve the target molecule. These processes are carefully designed to ensure the purity and structural integrity of the synthesized compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to "2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide" is determined using techniques like X-ray diffraction, IR, ^1H NMR, MS, and sometimes through computational methods like density functional theory (DFT). These analyses reveal critical aspects such as bond lengths, bond angles, and the overall three-dimensional configuration, which are essential for understanding the compound's chemical reactivity and biological activity (Bai et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide" and related compounds includes interactions with various reagents leading to the formation of new bonds and structures. These reactions are foundational for further modifications and the development of derivatives with desired biological activities. Studies involving similar compounds have shown interactions leading to the formation of three-dimensional structures through weak hydrogen bonds among molecules (Bai et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and application in various fields. X-ray diffraction provides insights into the crystal system and space group, essential for understanding the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various conditions, are vital for the compound's application in synthesis and drug development. Theoretical studies, such as those using DFT, help predict these properties and guide experimental approaches to compound manipulation and application.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-7-9-18(10-8-14)20-19(22)15(2)21-12-11-16-5-3-4-6-17(16)13-21/h3-10,15H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSIBYDUUHDGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322291
Record name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

89474-44-2
Record name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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